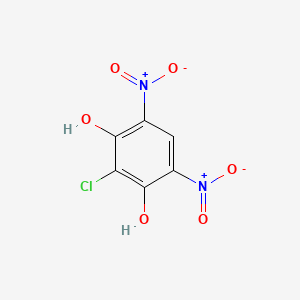
1,3-Benzenediol, 2-chloro-4,6-dinitro-
Vue d'ensemble
Description
1,3-Benzenediol, 2-chloro-4,6-dinitro- is a useful research compound. Its molecular formula is C6H3ClN2O6 and its molecular weight is 234.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzenediol, 2-chloro-4,6-dinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediol, 2-chloro-4,6-dinitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
1,3-Benzenediol, 2-chloro-4,6-dinitro- is utilized in synthetic organic chemistry for the preparation of various chemical compounds. It serves as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. The compound can be synthesized through several methods, including:
- Nitration Reactions : The introduction of nitro groups can be achieved through electrophilic aromatic substitution.
- Chlorination : The chlorination process allows for the selective introduction of chlorine atoms into the aromatic ring.
These reactions highlight the compound's versatility in creating derivatives that can be further explored in both academic and industrial settings.
Biological Research
Research into the biological effects of 1,3-benzenediol, 2-chloro-4,6-dinitro- is still emerging but suggests potential applications in pharmacology and toxicology. Limited studies indicate that this compound may exhibit biological activity that warrants further investigation:
- Toxicity Studies : Initial findings suggest that it may possess toxicological properties that could be relevant for environmental safety assessments.
- Pharmacological Potential : The compound's structure indicates possible interactions with biological systems that could lead to therapeutic applications.
Environmental Applications
The compound has been studied for its potential role in bioremediation processes:
- Degradation Studies : Research has shown that certain bacterial strains can degrade nitrophenols, including derivatives of 1,3-benzenediol, indicating its applicability in cleaning up contaminated sites. For instance, Rhodococcus strains have demonstrated the ability to degrade mixtures of nitrophenols under aerobic conditions .
Case Studies and Research Findings
Several notable studies have explored the applications and implications of this compound:
Propriétés
Numéro CAS |
116920-31-1 |
|---|---|
Formule moléculaire |
C6H3ClN2O6 |
Poids moléculaire |
234.55 g/mol |
Nom IUPAC |
2-chloro-4,6-dinitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3ClN2O6/c7-4-5(10)2(8(12)13)1-3(6(4)11)9(14)15/h1,10-11H |
Clé InChI |
MQUYUNNOHCHJQM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)Cl)O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














